

Application Note: Quantification of Colchicine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-colchicine

Cat. No.: B135131

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Introduction

Colchicine is a naturally occurring alkaloid extracted from the autumn crocus (*Colchicum autumnale*) and is widely used for the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] It functions by inhibiting microtubule polymerization, which in turn down-regulates multiple inflammatory pathways.[2][3][4] Colchicine exhibits axial chirality due to restricted rotation, a phenomenon known as atropisomerism, resulting in two enantiomers: (S)-colchicine and **(R)-colchicine**. The naturally occurring and pharmacologically active form is the (S)-enantiomer.[5][6] The (R)-enantiomer is reported to be significantly less cytotoxic.[5]

Standard bioanalytical methods for colchicine in biological matrices typically do not involve chiral separation and thus measure the total concentration, which is predominantly the active (S)-enantiomer. This application note details a robust and sensitive LC-MS/MS method for the quantification of total colchicine in biological samples such as plasma, whole blood, and urine. A discussion on chiral separation techniques is also included for applications requiring specific quantification of the (R)-enantiomer.

Principle of the Method

This method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of colchicine. Biological samples are prepared using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the

analyte and remove interferences. The extracted samples are then subjected to reverse-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of colchicine to an internal standard (IS), typically a deuterated analog like colchicine-d6, against a calibration curve.

Materials and Reagents

- Analytes and Standards: Colchicine, **(R)-colchicine**, and Colchicine-d6 (Internal Standard)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane, n-Hexane, Isopropanol (all HPLC or LC-MS grade)
- Buffers and Additives: Formic acid, Ammonium acetate, Ammonium formate, Saturated borax solution
- Extraction Supplies: SPE cartridges (e.g., Strata-X), appropriate glassware
- Biological Matrices: Human plasma, whole blood, or urine (blank)

Experimental Protocols

Sample Preparation

Liquid-Liquid Extraction (LLE)

- To 200 μL of the biological sample (plasma, whole blood, or urine), add 25 μL of the internal standard working solution (e.g., 50 ng/mL of Colchicine-d6).
- Add 200 μL of saturated borax solution and vortex for 30 seconds.^[7]
- Add 1 mL of the extraction solvent (e.g., ethyl acetate or a mixture of n-hexane:dichloromethane:isopropanol).^{[7][8]}
- Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase and inject into the LC-MS/MS system.[\[8\]](#)

Solid-Phase Extraction (SPE)

- To 200 μ L of plasma, add 25 μ L of the internal standard working solution (e.g., 50 ng/mL of Colchicine-d6).[\[1\]](#)
- Add 250 μ L of water and vortex.[\[1\]](#)
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[\[1\]](#)
- Load the sample mixture onto the conditioned cartridge.
- Wash the cartridge with 1 mL of water.[\[1\]](#)
- Elute the analyte with 0.5 mL of the mobile phase or an appropriate elution solvent.[\[1\]](#)
- Inject the eluate into the LC-MS/MS system.[\[1\]](#)

LC-MS/MS Conditions

Liquid Chromatography

Parameter	Typical Value
Column	C18 reverse-phase column (e.g., 100 x 3 mm, 4 μ m)[8]
Mobile Phase A	0.1% Formic acid in water or 10 mM Ammonium Acetate[5]
Mobile Phase B	Acetonitrile or Methanol[1][5]
Flow Rate	0.4 - 1.0 mL/min[9][10]
Injection Volume	5 - 40 μ L[6][8]
Column Temperature	40 - 50 $^{\circ}$ C[9]
Gradient	Isocratic or gradient elution may be used to optimize separation[1][5][7]

Mass Spectrometry

Parameter	Typical Value
Ionization Mode	Electrospray Ionization (ESI), Positive[8]
MRM Transitions	Colchicine: 400.2 -> 358.2, 400.27 -> 310.28[7] [11]
Colchicine-d6 (IS): 406.3 -> 362.2, 406.16 -> 313.18[1][7]	
Ion Source Temp.	150 $^{\circ}$ C[11]
Desolvation Temp.	500 - 600 $^{\circ}$ C[9][11]
Capillary Voltage	1.0 kV[11]

Quantitative Data Summary

The following tables summarize the performance characteristics of various published LC-MS/MS methods for colchicine quantification.

Table 1: Linearity and Sensitivity

Biological Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
Rat Plasma	0.25 - 50	0.5	[8]
Human Plasma	0.50 - 50	0.50	[12]
Human Whole Blood	0.5 - 200	0.5	[7]
Human Urine	2 - 2000	2	[7]
Human Plasma	0.075 - 10.091	0.075	[5]
Human Plasma	0.04 - 10.0	0.04	[1]
Human Plasma	0.05 - 100	0.05	[11]

Table 2: Precision and Accuracy

Biological Matrix	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
Rat Plasma	< 15%	< 15%	Not Specified	[8]
Human Plasma	< 14%	< 14%	97 - 105.8%	[12]
Rat Plasma	1.03 - 4.88%	0.58 - 13.0%	Not Specified	[6]
Human Plasma	< 11.9%	< 7.8%	101.4 - 105.2%	[11]

Table 3: Recovery

Biological Matrix	Extraction Method	Recovery (%)	Reference
Rat Specimens	LLE	> 96.8%	[8]
Human Whole Blood	LLE	> 63.94%	[7]
Human Plasma	SPE	95.9 - 98.5%	[1]

Chiral Separation of (R)- and (S)-Colchicine

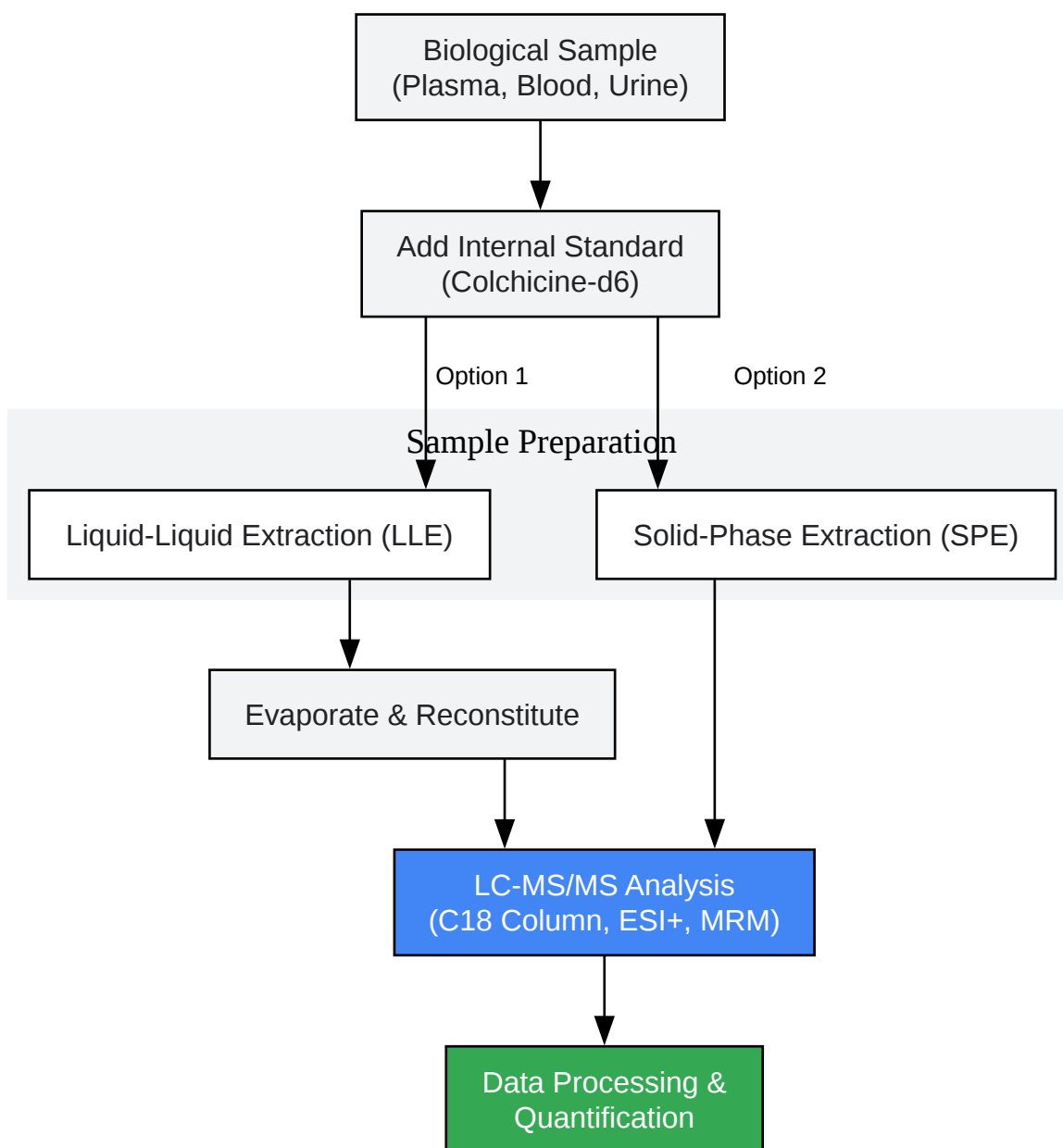
For research applications requiring the specific quantification of **(R)-colchicine**, a chiral separation method is necessary. While standard C18 columns do not separate enantiomers, specialized chiral stationary phases (CSPs) can be employed.

- Nano-LC with Amylose-based CSP: A nano-LC method using a capillary column packed with an amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase has been shown to separate (R)- and (S)-colchicine in under 9 minutes with a resolution of 2.3.[\[13\]](#)[\[14\]](#)
- Capillary Electrophoresis (CE): CE with chiral selectors such as Succinyl- γ -CD and Sulfated- γ -CD has also been successfully used for the enantiomeric separation of colchicine.[\[12\]](#)

When developing a chiral LC-MS/MS method, the chromatographic conditions, particularly the mobile phase, must be optimized for both enantiomeric separation on the chiral column and compatibility with mass spectrometric detection.

Visualizations

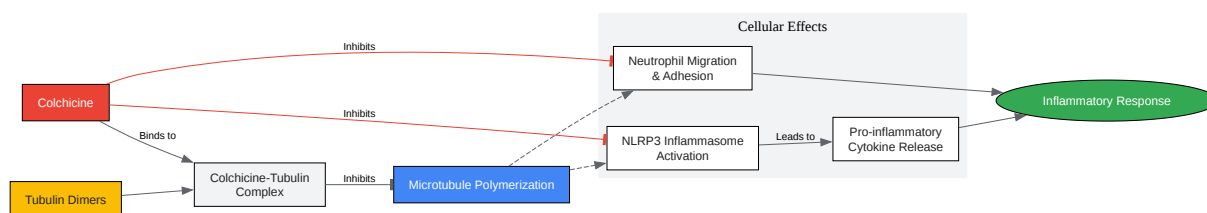
Experimental Workflow



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Caption: General workflow for the quantification of colchicine in biological samples.

Colchicine's Mechanism of Action



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Caption: Simplified signaling pathway of colchicine's anti-inflammatory action.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and robust approach for the quantification of total colchicine in various biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. While this achiral method is suitable for most pharmacokinetic and clinical research studies, specific applications requiring the differentiation of (R)- and (S)-colchicine enantiomers necessitate the use of specialized chiral chromatography techniques. The provided protocols and performance data can serve as a valuable resource for researchers and scientists in drug development and clinical monitoring.

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References

- 1. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 5. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of colchicine: a review of experimental and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotools.us [biotools.us]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric separation of the antiuremic drug colchicine by electrokinetic chromatography. Method development and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Colchicine in Biological Samples using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135131#lc-ms-ms-method-for-quantification-of-r-colchicine-in-biological-samples]

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